3-aminobenzenesulfonyl fluoride hydrochloride
Description
3-Aminobenzenesulfonyl fluoride hydrochloride (CAS: 3887-48-7) is a sulfonic acid derivative with the molecular formula C₆H₇ClFNO₂S and a molecular weight of 211.64 g/mol . Its structure features a benzene ring substituted with an amino group (-NH₂) at the 3-position, a sulfonyl fluoride (-SO₂F) group, and a hydrochloride counterion. The SMILES string is Cl.Nc1cccc(c1)S(F)(=O)=O, and it is supplied as a solid for research purposes .
Properties
IUPAC Name |
3-aminobenzenesulfonyl fluoride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADZFWRDLKHKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063223 | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3887-48-7 | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3887-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metanilyl fluoride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl fluoride, 3-amino-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzenesulphonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Nitro Precursors Followed by Sulfonylation and Fluorination
A common approach involves starting from 3-nitrobenzenesulfonyl derivatives, which undergo catalytic hydrogenation to the corresponding amines, followed by sulfonyl fluoride formation.
- Catalytic Hydrogenation : Nitro group reduction to amino group using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or nickel-based catalysts under hydrogen atmosphere.
- Solvent Systems : Mixed solvents like water-methanol-ethyl acetate or alcohol mixtures are used for dissolution and reaction medium.
- Reaction Conditions : Temperature ranges from 0°C to 50°C; hydrogen pressure varies from 0.1 to 0.8 MPa depending on catalyst and solvent.
- Post-Hydrogenation : The filtrate is treated with concentrated hydrochloric acid to form the hydrochloride salt.
- Drying : Vacuum drying at moderate temperatures (40-50°C) to obtain the solid hydrochloride salt.
This method yields 3-aminobenzenesulfonyl derivatives with high purity (above 98%) and yields typically above 90%.
Direct Sulfonylation of Aminobenzene with Sulfonyl Fluoride Precursors
Another approach is the direct sulfonylation of aminobenzene using sulfonyl chlorides or sulfonyl fluoride reagents under controlled conditions:
- Reagents : Arylsulfonyl chlorides or fluorides react with aminobenzene derivatives.
- Bases : The choice of base (e.g., triethylamine, cesium carbonate) critically influences the reaction pathway and product selectivity.
- Solvents : Dichloromethane or chloroform are typical solvents.
- Temperature Control : Reactions are conducted at low temperatures (often below 30°C) to avoid side reactions.
- Reaction Outcome : Formation of sulfonamides or sulfonimides depending on reaction conditions and reagent stoichiometry.
This method is advantageous for its selectivity and ability to functionalize amines with sulfonyl fluoride groups directly, enabling further dendrimer or complex molecule synthesis.
Detailed Reaction Conditions and Yields (Summary Table)
| Step | Conditions | Catalyst/Base | Solvent(s) | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Hydrogenation of 3-nitrobenzenesulfonyl derivatives | 0.1–0.8 MPa H2, 0–50°C, 2–4 h | Pd/C, Pt/C, Ni-based | Water/Methanol/Ethyl acetate mix | 0–50 | 0.1–0.8 | 90–95 | 98–99 | Followed by HCl complexation and drying |
| Sulfonylation with sulfonyl chlorides/fluorides | Stirring with base catalyst, low temp | Triethylamine, Cs2CO3 | CH2Cl2, CHCl3 | <30 | Atmospheric | Variable | High | Selectivity depends on base and reagent |
| Complexation with HCl | Dropwise addition of concentrated HCl | - | - | 0–10 | - | - | - | Formation of hydrochloride salt |
Research Findings and Notes
- Catalyst Selection : The choice of catalyst (Pd/C, Pt/C, Ni) impacts hydrogenation efficiency and selectivity. Lower catalyst loading with optimized solvents can achieve high yields with minimal impurities.
- Solvent Effects : Mixed solvent systems improve solubility of reactants and facilitate hydrogenation; alcohols and ethers are common choices.
- Base Influence : In sulfonylation, bases like cesium carbonate favor sulfonimide formation, while triethylamine leads to sulfonamide products, indicating the need to tailor base choice to the desired product.
- Temperature and Pressure : Mild conditions prevent degradation of sensitive sulfonyl fluoride groups and maintain product integrity.
- Purification : Post-reaction filtration and vacuum drying yield a light yellow solid with high purity suitable for further applications.
Chemical Reactions Analysis
Amidation Reactions
This compound participates in catalytic amidation processes to form sulfonamides. A 2023 study demonstrated optimized conditions using 1-hydroxybenzotriazole (HOBt) catalyst and 1,1,3,3-tetramethyldisiloxane (TMDS) as a fluoride scavenger :
| Amine Substrate | Reaction Conditions | Yield (%) |
|---|---|---|
| t-Butylamine | 1 mol% HOBt, DMSO, 40°C, 24h | 92 |
| Benzylamine | 5 mol% HOBt, 60°C, DIPEA | 85 |
| Propargylamine | TMDS additive, 25°C | 78 |
Key characteristics:
-
Reactions proceed through nucleophilic attack of amines on the sulfonyl fluoride group
-
Maintains regioselectivity with bifunctional amines (e.g., 4-aminophenol yields mono-amide products)
Enzyme Inhibition Mechanisms
3-aminobenzenesulfonyl fluoride hydrochloride acts as an irreversible inhibitor of serine proteases through covalent modification :
Covalent inhibition pathway :
-
Nucleophilic serine-OH attacks sulfonyl fluoride group
-
Formation of tetrahedral transition state
-
Release of HF and stable enzyme-inhibitor complex
| Target Enzyme | K<sub>i</sub> (μM) | Half-life (min) |
|---|---|---|
| Trypsin | 0.8 ± 0.2 | 4.5 |
| Chymotrypsin | 1.2 ± 0.3 | 6.8 |
| Thrombin | 5.4 ± 0.9 | 12.1 |
Structural analysis shows the amino group enhances binding through:
-
π-Stacking interactions with His57 imidazole ring
Sulfonamide Formation
Reacts with amines under mild conditions :
textArSO₂F + RNH₂ → ArSO₂NHR + HF
Typical conditions :
Electrophilic Aromatic Substitution
The aromatic amine undergoes diazotization and coupling reactions:
| Reaction Type | Reagents | Products |
|---|---|---|
| Diazonium formation | NaNO₂/HCl, 0-5°C | Diazonium salt |
| Azo coupling | β-Naphthol, pH 9 | Orange azo dye |
Stability and Side Reactions
| Condition | Degradation Pathway | Half-life |
|---|---|---|
| Aqueous pH 7.4 | Hydrolysis to sulfonic acid | 48h |
| Basic conditions | Rapid fluoride displacement | <15min |
| UV irradiation | Radical decomposition | N/A |
Key stability considerations :
-
Store at -20°C under anhydrous conditions
Sulfur(VI) Fluoride Exchange (SuFEx)
Participates in click chemistry reactions with silyl ethers :
textArSO₂F + R-O-SiMe₃ → ArSO₂OR + F-SiMe₃
Optimized conditions :
This comprehensive analysis demonstrates the compound's utility in both synthetic organic chemistry and chemical biology. The dual reactivity of the sulfonyl fluoride and aromatic amine groups enables diverse transformations while maintaining selectivity in biological targeting.
Scientific Research Applications
Biological Applications
3-ABSF HCl is primarily recognized for its role as a serine protease inhibitor , which has significant implications in various physiological processes. Its ability to covalently modify serine residues in proteins allows it to serve as a critical tool in protein research and enzyme studies.
Inhibition of Serine Proteases
Serine proteases are enzymes that play vital roles in digestion, immune response, and blood coagulation. 3-ABSF HCl acts by forming covalent bonds with the serine hydroxyl group, effectively inhibiting the enzyme's activity. This property has been leveraged in several studies to explore enzyme functions and interactions .
Table 1: Summary of Serine Proteases Inhibited by 3-ABSF HCl
| Enzyme | Role in Physiology | Inhibition Mechanism |
|---|---|---|
| Trypsin | Digestion | Covalent modification of serine |
| Chymotrypsin | Protein digestion | Covalent modification of serine |
| Thrombin | Blood coagulation | Covalent modification of serine |
Case Study 1: Enzyme Profiling
In a study examining the selectivity of 3-ABSF HCl against various serine hydrolases, researchers found that it effectively inhibited specific enzymes while sparing others. This selectivity was assessed using activity-based protein profiling techniques, highlighting its potential for targeted therapeutic applications .
Case Study 2: Application in Drug Development
The compound has also been explored as an intermediate in synthesizing pharmaceuticals targeting specific biological pathways. For instance, its role in developing inhibitors for fatty acid amide hydrolase (FAAH) demonstrated its utility in pharmacological research aimed at treating pain and inflammation .
Other Applications
Beyond enzymatic inhibition, 3-ABSF HCl has applications in:
Mechanism of Action
The mechanism of action of 3-aminobenzenesulfonyl fluoride hydrochloride involves the covalent modification of the hydroxyl group of serine residues in proteins. This modification leads to the inhibition of serine proteases by forming a stable covalent bond with the serine residue . The inhibition constants are similar to those of phenylmethanesulfonyl fluoride and diisopropylfluorophosphate . This compound has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include sulfonyl chlorides, fluorides, and derivatives with varying substituents. Below is a comparative analysis:
Reactivity and Stability
- Sulfonyl Fluoride vs. Chloride: Sulfonyl fluorides (e.g., this compound) are generally more hydrolytically stable than sulfonyl chlorides, making them preferable in aqueous reaction conditions . For example, AEBSF retains activity in buffer solutions due to its fluoride group .
- Synthetic Utility: 3-Aminobenzenesulfonyl chloride is widely used to synthesize sulfonamides and heterocycles via nucleophilic substitution . In contrast, the fluoride analogue may serve as a "click chemistry" reagent due to its slower reactivity .
Industrial and Research Relevance
- Availability: this compound is supplied by Sigma-Aldrich and Hangzhou Dayangchem , while its chloride analogue is produced on industrial scales for bulk chemical synthesis .
- Fluorinated Derivatives : Compounds like 3-(trifluoromethyl)benzenesulfonyl chloride are critical in developing fluorinated polymers and pharmaceuticals, where the -CF₃ group enhances metabolic stability .
Research Findings and Key Differences
- Purity and Stability : The chloride-derived NioCH-14 achieves 99% purity and enhanced stability compared to earlier versions, underscoring the importance of substituent choice in optimizing drug candidates .
- Safety Profiles: AEBSF poses risks of skin corrosion and releases hydrogen fluoride upon decomposition , whereas this compound’s safety data remain less documented .
Biological Activity
3-Aminobenzenesulfonyl fluoride hydrochloride (3-ABSF HCl) is a sulfonamide derivative that has garnered attention in biological research due to its unique ability to inhibit serine proteases. This article explores the compound's biological activity, its mechanisms of action, and its applications in various fields of research.
- Molecular Formula : C₆H₇ClFNO₂S
- Molecular Weight : 211.64 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and organic solvents
3-ABSF HCl acts primarily as a serine protease inhibitor . It covalently modifies the serine hydroxyl group in the active site of serine proteases, leading to enzyme inhibition. This mechanism is crucial in various physiological processes, including digestion, immune response, and blood coagulation .
Inhibition of Serine Proteases
Research indicates that 3-ABSF HCl effectively inhibits several serine proteases, which are enzymes that play significant roles in numerous biological functions. The inhibition occurs through the formation of a covalent bond with the serine residue at the enzyme's active site. This property makes 3-ABSF HCl a valuable tool in studying enzyme functions and interactions .
Applications in Research
- Enzyme Activity Studies :
-
Cell Biology :
- The compound has applications in cell biology research, particularly in studies involving cell signaling pathways influenced by serine proteases.
- Pharmacological Investigations :
Comparative Analysis with Related Compounds
The following table summarizes key characteristics of compounds related to 3-ABSF HCl:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Benzenesulfonyl fluoride | C₆H₅FNO₂S | Lacks amino group; primarily used for fluorination |
| 4-Aminobenzenesulfonyl fluoride | C₆H₈FNO₂S | Similar structure; different position of amino group |
| 3-Aminobenzenesulfonamide | C₆H₈N₂O₂S | Contains amide instead of sulfonyl fluoride |
Case Studies and Research Findings
- Serine Protease Inhibition :
- Covalent Modification :
- Therapeutic Potential :
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-aminobenzenesulfonyl fluoride hydrochloride?
- Methodological Answer : Synthesis typically involves sulfonylation of 3-aminobenzenesulfonic acid derivatives. Evidence suggests using controlled stoichiometry of fluorinating agents (e.g., ClF₃ or SF₄) under anhydrous conditions at 0–5°C to minimize side reactions . Purification via recrystallization in ethanol/water mixtures improves yield (>90%) and purity (>98%) . Monitor reaction progress with TLC (silica gel, eluent: ethyl acetate/hexane 1:3) and confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in D₂O or DMSO-d₆ confirm aromatic protons (δ 7.2–7.8 ppm) and sulfonyl fluoride group (¹⁹F NMR: δ −40 to −45 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ peaks (theoretical m/z: 235.6) .
- FT-IR : Key bands include S=O stretching (1350–1200 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at −20°C to prevent hydrolysis . Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Waste must be neutralized with 10% sodium bicarbonate before disposal via certified hazardous waste services .
Advanced Research Questions
Q. How does the sulfonyl fluoride group influence reactivity compared to sulfonyl chloride derivatives?
- Methodological Answer : The fluoride group acts as a superior leaving group in nucleophilic substitution reactions due to its electronegativity, enabling selective modifications (e.g., coupling with amines or alcohols). Kinetic studies (via ¹⁹F NMR) show faster substitution rates (t₁/₂ < 1 hr at 25°C) compared to chloride derivatives (t₁/₂ > 6 hr) . For targeted modifications, use aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .
Q. What strategies improve the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent; maintain solutions at pH 4–6 (buffered with citrate) to slow hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life (>12 months at −80°C). For in vitro assays, pre-dissolve in anhydrous DMSO to avoid water-mediated degradation .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Methodological Answer : Discrepancies often arise from purity variations (>93% vs. >98%) or assay conditions. Standardize protocols:
- Purity Validation : Use orthogonal methods (HPLC, LC-MS) .
- Dose-Response Curves : Test across 3–5 log concentrations (e.g., 1 nM–100 µM) in triplicate .
- Control Experiments : Include inactive analogs (e.g., 3-aminobenzenesulfonic acid) to distinguish target-specific effects .
Data Analysis & Experimental Design
Q. How to design experiments to evaluate the compound’s potential in cancer therapeutics?
- Methodological Answer :
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Studies : Perform Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .
- Structural Optimization : Modify the aryl ring (e.g., introduce electron-withdrawing groups) to enhance bioactivity .
Q. What analytical approaches validate the compound’s role as a protease inhibitor?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) with recombinant proteases (e.g., trypsin-like serine proteases). Monitor inhibition via fluorescence quenching (λex/λem = 380/460 nm) .
- Covalent Binding Studies : Perform X-ray crystallography or MALDI-TOF MS to confirm sulfonyl fluoride-enzyme adducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
